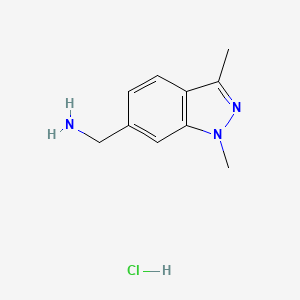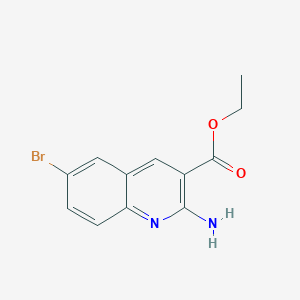
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a pyridine ring, which is a six-membered ring containing one nitrogen atom, making it a heterocyclic aromatic compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate typically involves the esterification of 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions on the pyridine ring can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 3-Oxo-3-(4-methyl-3-pyridyl)propanoate.
Reduction: Formation of 3-Hydroxy-3-(4-methyl-3-pyridyl)propanol.
Substitution: Formation of various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoic acid, which can then exert its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate
- Ethyl 3-Hydroxy-3-(3-pyridyl)propanoate
- Methyl 3-Hydroxy-3-(4-methyl-3-pyridyl)propanoate
Uniqueness
This compound is unique due to the presence of the 4-methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-3-(4-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(14)6-10(13)9-7-12-5-4-8(9)2/h4-5,7,10,13H,3,6H2,1-2H3 |
InChI-Schlüssel |
FLFVTRKBAJAYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=CN=C1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)

![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13682443.png)



![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)

![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)
